molecular formula C16H10FN5O3 B2413396 9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-40-7

9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2413396
CAS No.: 898446-40-7
M. Wt: 339.286
InChI Key: ZQBHHJNDGBLATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a recognized and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. This localization makes PDE10A a prominent target for investigating and potentially modulating basal ganglia circuitry, which is implicated in a range of neuropsychiatric and neurodegenerative disorders. The primary research value of this compound lies in its utility as a tool molecule to probe the complex signaling dynamics of cAMP and cGMP in the brain, specifically through its action on the PDE10A enzyme. By selectively inhibiting PDE10A, this compound elevates intracellular levels of these second messengers, leading to the activation of downstream signaling pathways such as protein kinase A (PKA) and the phosphorylation of cAMP-response element binding protein (CREB). This mechanism is crucial for studies focused on striatal function and dysfunction . Consequently, it is extensively used in preclinical research to explore the pathophysiology and potential treatment avenues for conditions like schizophrenia, Huntington's disease, and Parkinson's disease, providing critical insights into novel therapeutic strategies that target central nervous system signaling. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5O3/c17-8-4-1-2-5-9(8)22-15-12(20-16(22)24)11(13(18)23)19-14(21-15)10-6-3-7-25-10/h1-7H,(H2,18,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBHHJNDGBLATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Purine Core

The purine skeleton is constructed via cyclocondensation of a pyrimidine intermediate with a nitrogen source. A proven method involves:

Step 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

  • Reactants : Barbituric acid, phosphorus oxychloride (POCl₃), and nitric acid.
  • Conditions : Reflux at 110°C for 6 hours.
  • Yield : 72%.

Step 2: Reduction of Nitro Group

  • Reactant : Iron powder in acetic acid.
  • Conditions : 80°C for 3 hours.
  • Outcome : 4,6-Dichloro-5-aminopyrimidine.

Introduction of 2-Fluorophenyl Group at Position 9

The 2-fluorophenyl moiety is introduced via Buchwald-Hartwig amination:

Reactants :

  • 4,6-Dichloro-5-aminopyrimidine.
  • 2-Fluorophenylboronic acid.
  • Palladium catalyst (Pd(OAc)₂), XPhos ligand.

Conditions :

  • Solvent: Dioxane/water (4:1).
  • Temperature: 100°C, 12 hours.
  • Yield : 68%.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
  • 9-(2-bromophenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
  • 9-(2-methylphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide

Uniqueness

Compared to similar compounds, 9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its unique structural features, including a fluorophenyl group and a furan moiety. These characteristics contribute to its potential biological activities, which are currently under investigation in various pharmacological contexts.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Purine Core : Central to its biological activity.
  • Fluorophenyl Group : Enhances metabolic stability and binding affinity.
  • Furan Moiety : May influence interactions with biological targets.
  • Oxo Group : Present at the 8-position of the purine ring, potentially affecting reactivity.
  • Carboxamide Functional Group : Likely plays a role in its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, although specific mechanisms remain to be elucidated. The compound's structural analogs have shown significant activity against cancer cells, indicating a promising therapeutic avenue.
  • Antiviral Properties : Similar compounds within the purine class have demonstrated antiviral effects. The ability of this compound to inhibit viral replication warrants further investigation.
  • Antimicrobial Activity : While specific data on this compound is limited, related purine derivatives have shown antimicrobial properties, suggesting potential applications in treating infections.

Research Findings and Case Studies

A review of existing literature provides insights into the biological activity of related compounds and their mechanisms:

Compound NameBiological ActivityIC50 Values
9-(4-fluorophenyl)-2-(furan-2-y)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideAnticancer (MCF7 cells)12.50 µM
9-(2-chlorophenyl)-2-(furan-2-y)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideCytotoxicity in T-cell linesNot specified
9-(3-methylphenyl)-2-(furan-2-y)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideAntiviral activity (in vitro)Not specified

The precise mechanisms by which 9-(2-fluorophenyl)-2-(furan-2-y)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects are still under investigation. However, studies suggest it may interact with key enzymes involved in nucleic acid metabolism and cellular signaling pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer:
The synthesis of this purine derivative typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl substituents. For example:

  • Step 1: Start with a purine scaffold (e.g., 6-chloro-purine derivative) and react it with 2-fluorophenylboronic acid under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄) in toluene/K₂CO₃ at reflux .
  • Step 2: Introduce the furan-2-yl group via nucleophilic substitution or coupling.
  • Step 3: Purify intermediates using column chromatography (EtOAc/hexane gradients) .
    Key Considerations: Optimize catalyst loading (0.05–0.1 mmol) and reaction time (12–24 hours) to maximize yield.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regioselectivity of substitutions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm; furan protons at δ 6.3–7.5 ppm) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (if crystalline derivatives are available) .
    Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., PubChem data ).

Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurities . To address:

  • Step 1: Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects) .
  • Step 2: Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Step 3: Use DFT calculations (e.g., Gaussian) to model expected chemical shifts and compare with experimental data .
    Example: A mismatch in carbonyl signals (C=O at δ 165–170 ppm) may indicate keto-enol tautomerism requiring pH adjustment during analysis .

Advanced: What strategies optimize reaction yields in cross-coupling steps for fluorophenyl-substituted purines?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved coupling efficiency .
  • Solvent Effects: Replace toluene with DMF or THF to enhance boronic acid solubility .
  • Additives: Use 1–2 equivalents of LiCl to stabilize Pd intermediates .
    Case Study: A 15% yield increase was observed when replacing K₂CO₃ with Cs₂CO₃ in analogous purine syntheses due to enhanced base strength .

Advanced: How can researchers design derivatives of this compound for targeted biological activity?

Methodological Answer:

  • Core Modifications:
    • Replace the 2-fluorophenyl group with 2,4-dichlorophenoxy (see furan-carboxylic acid derivatives ) for enhanced lipophilicity.
    • Substitute the furan-2-yl group with benzothiazole to modulate electron-withdrawing effects .
  • Biological Assay Design: Use docking studies to predict binding affinity (e.g., with kinase targets) followed by in vitro IC₅₀ determination .

Basic: What safety precautions are essential when handling intermediates in the synthesis of this compound?

Methodological Answer:

  • Toxicity Data: Refer to GHS classifications (e.g., acute toxicity Category 4 for oral/dermal exposure ).
  • Protocols:
    • Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂).
    • Wear nitrile gloves and eye protection when handling Pd catalysts .
  • Waste Disposal: Quench Pd residues with SiliaMetS Thiol to immobilize heavy metals .

Advanced: How can computational tools aid in predicting the reactivity of fluorophenyl-purine derivatives?

Methodological Answer:

  • Software: Use Gaussian or Schrödinger Suite for:
    • DFT Calculations: Predict reaction transition states (e.g., aryl coupling barriers) .
    • Molecular Dynamics: Simulate solvation effects on reaction kinetics .
  • Case Study: A study on fluorenyl derivatives demonstrated that electron-withdrawing groups (e.g., -CF₃) lower activation energy in cross-couplings by 10–15 kcal/mol .

Advanced: What analytical workflows validate the purity of this compound in complex mixtures?

Methodological Answer:

  • Step 1: Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the target compound .
  • Step 2: Perform LC-MS/MS in MRM mode to detect trace impurities (e.g., dehalogenated byproducts) .
  • Step 3: Validate with elemental analysis (C, H, N) to confirm stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.